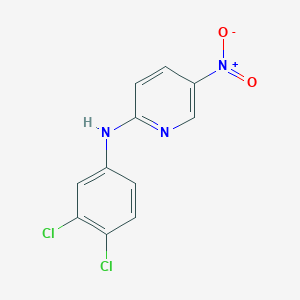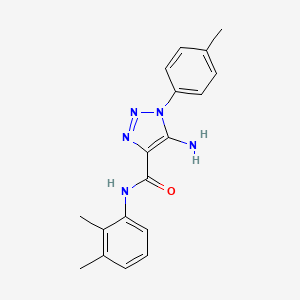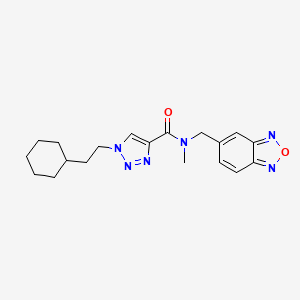![molecular formula C24H20Cl2O3 B4949657 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene), commonly known as OBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. OBN is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 481.88 g/mol.
Mechanism of Action
The mechanism of action of OBN is not well understood. However, it is believed that OBN interacts with biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. OBN has been shown to bind to DNA and RNA, resulting in changes in their conformation and stability.
Biochemical and Physiological Effects:
OBN has been found to have minimal toxicity and does not exhibit any significant adverse effects on living cells and tissues. It has been shown to be biocompatible and can be used for in vivo imaging studies. OBN has also been found to have antioxidant properties and can scavenge free radicals, suggesting its potential use in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of OBN is its excellent fluorescence properties, making it a suitable candidate for use in fluorescence-based assays. OBN is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of OBN is its limited solubility in aqueous solutions, which may affect its application in certain experiments.
Future Directions
There are several future directions for the study of OBN. One potential area of research is the development of new synthesis methods for OBN that can improve its solubility in aqueous solutions. Additionally, the use of OBN in the detection of other biomolecules, such as carbohydrates and lipids, could be explored. Furthermore, the use of OBN in the treatment of oxidative stress-related diseases could also be investigated.
Synthesis Methods
OBN can be synthesized through a simple and efficient method. The synthesis of OBN involves the reaction of 4-chloronaphthalene with ethylene glycol in the presence of potassium carbonate as a catalyst. The reaction is carried out under reflux conditions for several hours, resulting in the formation of OBN as a white crystalline powder.
Scientific Research Applications
OBN has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a suitable candidate for use in fluorescence-based assays. OBN has also been used as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. Additionally, OBN has been employed as a fluorescent label for the imaging of living cells and tissues.
Properties
IUPAC Name |
1-chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O3/c25-21-9-11-23(19-7-3-1-5-17(19)21)28-15-13-27-14-16-29-24-12-10-22(26)18-6-2-4-8-20(18)24/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQYTWMBAAZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=C(C4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)

![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)


![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)

![2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4949644.png)
![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)
![5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4949667.png)
